molecular formula C19H16N4 B14168362 6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine CAS No. 309740-69-0

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B14168362
CAS No.: 309740-69-0
M. Wt: 300.4 g/mol
InChI Key: KDDRHXQVNUBFHT-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound includes an imidazo[1,2-b][1,2,4]triazine core with a 4-ethylphenyl group at the 6-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the [4+2] domino annulation reaction, which is a powerful tool for the formation of 1,2,4-triazine derivatives. This reaction typically uses ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials . The reaction conditions often involve the use of catalysts and specific temperature controls to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various catalysts. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may result in the formation of substituted derivatives, while nucleophilic displacement reactions may yield different functionalized compounds.

Scientific Research Applications

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

309740-69-0

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C19H16N4/c1-2-14-8-10-16(11-9-14)18-13-23-19(21-18)20-12-17(22-23)15-6-4-3-5-7-15/h3-13H,2H2,1H3

InChI Key

KDDRHXQVNUBFHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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